Source: Dextrins are derived from various starches, including potato, corn, tapioca, wheat, and rice. [, , , , , ]
White dextrin: Produced by dry heating of starch under mildly acidic conditions. []
Yellow dextrin: Produced by longer heating of starch at higher temperatures, resulting in a darker color. []
Resistant dextrin: A type of soluble dietary fiber produced by treating starch with heat and enzymes, resistant to digestion in the small intestine. [, ]
Cyclodextrin: Cyclic oligosaccharides formed by enzymatic degradation of starch, possessing a hydrophobic cavity capable of encapsulating various molecules. [, , , , ]
Pharmaceutical excipients: Binding agents in tablets, drug delivery carriers. [, , , ]
Biotechnology: Components of growth media, substrates for enzyme production. [, ]
Material science: Biodegradable polymers, components of adhesives. [, , ]
Future Directions
Development of Novel Dextrin Derivatives: Exploring new chemical modifications of dextrins to enhance their functional properties and expand their applications in various fields. [, , ]
Targeted Drug Delivery: Further research on cyclodextrin-based nanocarriers for targeted delivery of drugs to specific cells and tissues. [, ]
Food Applications of Resistant Dextrin: Investigating the potential health benefits of resistant dextrin and its applications in developing functional foods. [, ]
Sustainable Production: Developing eco-friendly and cost-effective methods for producing dextrins using enzymes and renewable resources. [, ]
Understanding Structure-Function Relationships: Elucidating the relationship between the molecular structure of dextrins and their physicochemical properties to tailor them for specific applications. [, , ]
Related Compounds
1. StarchCompound Description: Starch, a polysaccharide comprising glucose monomers linked by α-1,4 and α-1,6 glycosidic bonds, serves as the primary precursor for dextrin production [, , , , , , ]. Various starch sources, including breadfruit, corn, potato, rice, sorghum, and sweet potato, are utilized in the production of dextrin [, , , , , , , ].
Relevance: Dextrin is produced through the partial hydrolysis of starch using acids, enzymes, or a combination of both [, ]. Consequently, dextrin consists of shorter glucose chains compared to starch. The properties of dextrin, such as its molecular weight, viscosity, and solubility, vary based on the source of starch and the methods employed for hydrolysis [, , ].
2. α-AmylaseCompound Description: α-Amylase is an enzyme responsible for the hydrolysis of α-1,4 glycosidic bonds in starch, leading to the formation of dextrins [, , , ].
Relevance: α-Amylase plays a crucial role in the enzymatic production of dextrin from starch. The concentration of α-amylase and the reaction conditions during hydrolysis significantly influence the characteristics of the resulting dextrin [, , , ].
3. GlucoseCompound Description: Glucose, a monosaccharide and the primary source of energy for cells, is a fundamental building block of both dextrin and starch [, , , , , ].
Relevance: Dextrin, derived from the breakdown of starch, can be further hydrolyzed to yield glucose [, , , , ].
4. MaltoseCompound Description: Maltose, a disaccharide composed of two glucose units linked by an α-1,4 glycosidic bond, is produced during the breakdown of starch and dextrin [, , ].
Relevance: Maltose represents an intermediate product in the hydrolysis of starch to glucose. The presence and concentration of maltose in dextrin can impact its functional properties [, , ].
5. MaltotrioseCompound Description: Maltotriose, a trisaccharide consisting of three glucose units linked by α-1,4 glycosidic bonds, is generated during starch and dextrin hydrolysis [, , ].
Relevance: Similar to maltose, maltotriose is an intermediate product in the conversion of starch to glucose. Its presence in dextrin contributes to the overall oligosaccharide profile and affects its characteristics [, , ].
6. MaltotetraoseCompound Description: Maltotetraose, a tetrasaccharide formed by four glucose units joined by α-1,4 glycosidic bonds, is a product of starch and dextrin degradation [, , ].
Relevance: As a constituent of hydrolyzed starch and dextrin, maltotetraose influences the molecular weight distribution and properties of dextrin, particularly its osmotic pressure in medical applications [, , ].
7. MaltopentaoseCompound Description: Maltopentaose, a pentasaccharide comprising five glucose units linked by α-1,4 glycosidic bonds, is found in hydrolyzed starch and dextrin [].
Relevance: Maltopentaose, like other maltooligosaccharides, contributes to the molecular weight profile of dextrin and potentially influences its behavior in biological systems [].
8. MaltohexaoseCompound Description: Maltohexaose, a hexasaccharide containing six glucose units connected by α-1,4 glycosidic bonds, is present in hydrolyzed starch and dextrin [].
Relevance: The presence of maltohexaose in dextrin influences its molecular weight characteristics and may impact its interaction with biological systems [].
9. MaltoheptaoseCompound Description: Maltoheptaose, a heptasaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds, is identified in hydrolyzed starch and dextrin [].
Relevance: As a component of hydrolyzed starch, maltoheptaose contributes to the molecular weight distribution of dextrin and may influence its biological properties [].
10. β-CyclodextrinCompound Description: β-Cyclodextrin, a cyclic oligosaccharide formed by seven glucose units linked by α-1,4 glycosidic bonds, is a type of cyclodextrin [, , , ].
11. Cyclodextrins (CDs)Compound Description: Cyclodextrins (CDs) are a family of cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They are produced from starch by enzymatic conversion [, , , ]. CDs can form inclusion complexes with various molecules, making them useful in drug delivery, food, and other industrial applications.
12. InulinCompound Description: Inulin is a naturally occurring polysaccharide composed of fructose units. It is a type of soluble fiber found in various plants, such as chicory root and Jerusalem artichoke. Inulin is known for its prebiotic properties, promoting the growth of beneficial bacteria in the gut [].
13. PectinCompound Description: Pectin is a complex polysaccharide found in the cell walls of plants, particularly fruits. It is commonly used as a gelling agent, thickener, and stabilizer in food products [].
14. LactoseCompound Description: Lactose, a disaccharide sugar found in milk, is composed of glucose and galactose units. It is commonly used as a filler or diluent in pharmaceutical formulations [].
15. Poly(L-lactide-co-glycolide)-block-Poly(ethylene oxide) Copolymer (PLGA-block-PEG)Compound Description: PLGA-block-PEG is a biodegradable and biocompatible copolymer composed of poly(L-lactide-co-glycolide) (PLGA) and poly(ethylene oxide) (PEG). It is widely studied for its potential applications in drug delivery systems, particularly for controlled release formulations [].
Relevance: Blends of dextrin and PLGA-block-PEG copolymers have been explored for the development of biodegradable carriers for the controlled release of herbicides [].
16. Iodinated Casein (IC)Compound Description: Iodinated casein is a modified form of casein, a protein found in milk, where iodine atoms are incorporated into its structure. It has been used as a source of supplemental iodine in animal feed [].
Relevance: Iodinated casein was combined with dextrin in a study investigating the effects of in ovo feeding on broiler chickens. The results indicated that the combination of iodinated casein and dextrin had positive effects on hatch weights and early growth in broilers [].
17. Zidovudine (AZT)Compound Description: Zidovudine (AZT), also known as azidothymidine, is an antiretroviral medication used to treat HIV/AIDS. It belongs to a class of drugs called nucleoside reverse transcriptase inhibitors (NRTIs) [].
Relevance: A novel dextrin-zidovudine conjugate was synthesized and investigated as a sustained-release prodrug of zidovudine []. The study demonstrated that the conjugate improved the pharmacokinetics of zidovudine in rats.
Source and Classification
Dextrins are primarily sourced from various types of starch, including corn, potato, and tapioca starch. They can be classified based on their solubility and color into several categories:
White Dextrins: Light-colored and soluble in water.
Yellow Dextrins: Slightly darker and less soluble than white dextrins.
Brown Dextrins: Darker in color with lower solubility.
The classification also extends to their functional properties, such as their use as dietary fibers or as thickening agents in food products.
Synthesis Analysis
Dextrins are synthesized mainly through two methods: acid hydrolysis and enzymatic hydrolysis.
Acid Hydrolysis
Preparation: Starch is mixed with water and an acid (commonly hydrochloric acid) to create a slurry.
Heating: The mixture is heated to promote hydrolysis. Typical conditions involve temperatures ranging from 110°C to 200°C.
Reaction Time: The reaction may last from several minutes to hours depending on the desired dextrin characteristics.
Neutralization: After hydrolysis, the mixture is neutralized using a base such as sodium carbonate.
Enzymatic Hydrolysis
Preparation: A starch suspension is prepared with distilled water.
Enzyme Addition: Enzymes such as α-amylase are added to facilitate hydrolysis at controlled temperatures (usually around 95°C).
Duration: The enzymatic reaction can take up to 24 hours for complete conversion.
Recent advancements include methods like steam explosion and simulated moving bed chromatography for more efficient production and purification of dextrin.
Molecular Structure Analysis
Dextrin's molecular structure consists primarily of glucose units linked by glycosidic bonds. The degree of polymerization can vary significantly depending on the synthesis method:
Molecular Weight: Dextrins typically have a molecular weight ranging from 1,000 to several hundred thousand daltons.
Structure Characteristics: They exhibit an amorphous structure with varying particle sizes influenced by the source starch and processing conditions. Techniques such as scanning electron microscopy and X-ray diffraction are used for structural characterization.
Chemical Reactions Analysis
Dextrin undergoes various chemical reactions:
Hydrolysis: Dextrins can further hydrolyze into simpler sugars (glucose) when exposed to enzymes or acids under specific conditions.
Maillard Reaction: When heated with reducing sugars, dextrins can participate in browning reactions that affect flavor and color in food products.
Fermentation: Dextrins can be fermented by certain microorganisms to produce alcohol or organic acids.
These reactions are crucial in food processing and industrial applications where dextrin serves as a substrate or thickening agent.
Mechanism of Action
The mechanism by which dextrin functions in various applications is largely dependent on its solubility and viscosity:
In food formulations, dextrin acts as a thickener or stabilizer due to its ability to form gels when hydrated.
As a dietary fiber, it promotes gut health by enhancing digestion and regulating blood sugar levels through slow fermentation in the intestine.
The specific interactions at the molecular level involve hydrogen bonding with water molecules, which leads to increased viscosity in aqueous solutions.
Physical and Chemical Properties Analysis
Dextrin possesses several notable physical and chemical properties:
Solubility: Varies based on type; white dextrins are highly soluble while brown dextrins are less so.
Color: Ranges from colorless to yellowish or brown depending on the processing method.
Dextrose Equivalent (DE): Indicates the degree of hydrolysis; higher DE values correspond to higher solubility and sweetness.
Melting Point: Generally does not have a defined melting point due to its amorphous nature but decomposes at elevated temperatures.
These properties make dextrin suitable for various applications across industries.
Applications
Dextrin has a wide range of applications across different fields:
Food Industry: Used as a thickening agent, stabilizer, or sweetener in sauces, dressings, and baked goods.
Pharmaceuticals: Acts as a binder in tablet formulations and as a carrier for drug delivery systems.
Cosmetics: Utilized for its emulsifying properties in creams and lotions.
Industrial Uses: Employed in adhesives due to its adhesive properties when mixed with water.
The versatility of dextrin stems from its functional properties which can be tailored through different synthesis methods.
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3-Oxo-1-cyclopentanecarboxylic acid, also known as 3-oxocyclopentanecarboxylic acid, is a keto acid derivative. It undergoes Curtius rearrangement with diphenyl phosphoryl azide and triethylamine in tert-butanol to form the corresponding boc-protected 1-(3-oxo)urea derivative. 3-oxocyclopentanecarboxylic acid is an alicyclic ketone that is oxocyclopentanone substituted at position 3 by a carboxy group. It is a 4-oxo monocarboxylic acid and an alicyclic ketone. It is a conjugate acid of a 3-oxocyclopentanecarboxylate.